

1-Anthraquinonesulfonic acid isomers and their properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Anthraquinonesulfonic acid

Cat. No.: B181100

[Get Quote](#)

An In-depth Technical Guide to **1-Anthraquinonesulfonic Acid** and its Isomers

Authored by: A Senior Application Scientist Abstract

Anthraquinonesulfonic acids represent a cornerstone class of chemical intermediates, pivotal to the synthesis of a vast array of dyes, pigments, and functional materials. The regiochemistry of the sulfonic acid group on the anthraquinone nucleus dictates the subsequent chemical pathways and ultimate application of the derivative. This guide provides a comprehensive exploration of the primary isomers, **1-anthraquinonesulfonic acid** (α -sulfonate) and **2-anthraquinonesulfonic acid** (β -sulfonate), with a focus on the underlying principles governing their synthesis, their distinct physicochemical properties, and their critical roles in industrial chemistry. We will delve into the mechanistic causality behind selective sulfonation, present detailed experimental protocols, and survey the modern applications of these versatile compounds, from classical dye manufacturing to contemporary photocatalysis.

Introduction: The Structural and Industrial Significance of Anthraquinonesulfonic Acids

Anthraquinone, a colorless polycyclic aromatic hydrocarbon, serves as the foundational scaffold for a vibrant and commercially significant class of compounds.^[1] By itself, it lacks the chromophoric properties required for a dye. However, the introduction of functional groups, particularly electron-donating auxochromes like amino (-NH₂) or hydroxyl (-OH) groups,

transforms the molecule into a potent colorant.[\[1\]](#)[\[2\]](#) The gateway to these functionalized derivatives is often through the sulfonation of the parent anthraquinone.

The introduction of a sulfonic acid (-SO₃H) group serves two primary purposes:

- Activation for Nucleophilic Substitution: The sulfonic acid group is an excellent leaving group, particularly at the 1-position (alpha, α), allowing for its replacement by nucleophiles like ammonia or amines to produce critical dye precursors.[\[1\]](#)
- Enhanced Water Solubility: The polar sulfonic acid moiety imparts significant water solubility to the otherwise hydrophobic anthraquinone core, a crucial property for many dyeing processes and aqueous-phase applications.[\[3\]](#)[\[4\]](#)[\[5\]](#)

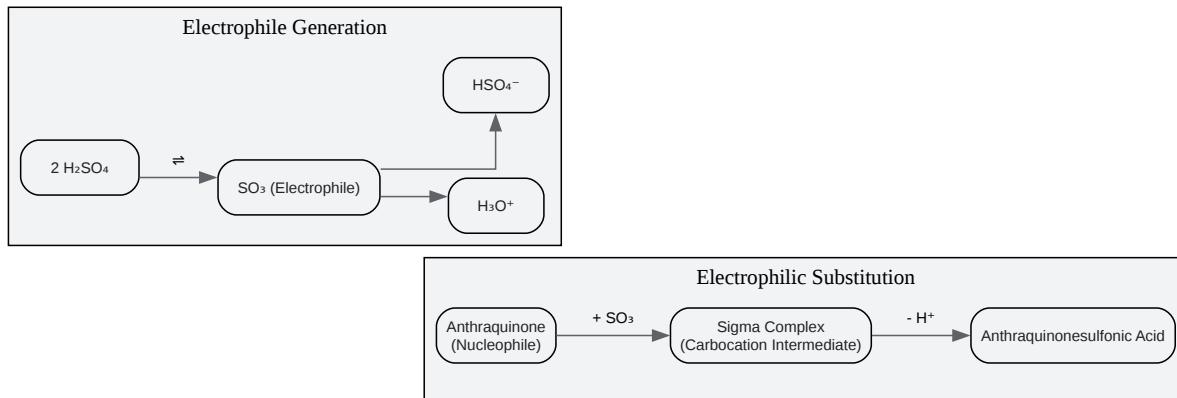
The position of this sulfonic acid group is not arbitrary. The sulfonation of anthraquinone can yield two primary monosulfonated isomers: **1-anthraquinonesulfonic acid** and **2-anthraquinonesulfonic acid**. The synthetic control over which isomer is formed is a classic example of catalyst-directed regioselectivity and is fundamental to the entire field of anthraquinone chemistry.

The Cornerstone of Synthesis: Catalyst-Directed Sulfonation

The direct sulfonation of anthraquinone using oleum (fuming sulfuric acid) is the principal industrial method for producing anthraquinonesulfonic acids. The critical determinant of the resulting isomer is the presence or absence of a mercury-based catalyst.[\[6\]](#)

Mechanism of Electrophilic Aromatic Sulfonation

The sulfonation of an aromatic ring is an electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO₃) or its protonated form. The general mechanism involves the attack of the aromatic π -system on the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.



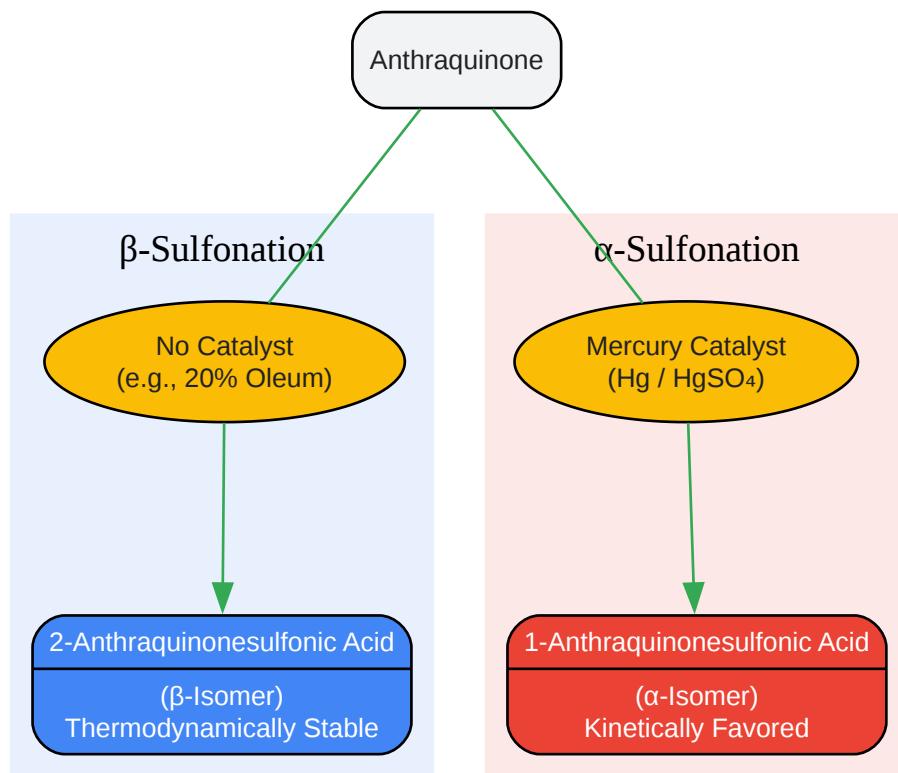
[Click to download full resolution via product page](#)

Caption: General mechanism for the sulfonation of anthraquinone.

Alpha (α) vs. Beta (β) Isomer Control

- β -Sulfonation (2-position): The Thermodynamic Product In the absence of a catalyst, sulfonation of anthraquinone almost exclusively yields the 2-anthraquinonesulfonic acid (and subsequently 2,6- and 2,7-disulfonic acids).[6] This is the thermodynamically more stable product. The electron-withdrawing nature of the carbonyl groups deactivates the A and C rings, but the deactivation is less pronounced at the β -positions (2, 3, 6, 7) compared to the α -positions (1, 4, 5, 8).
- α -Sulfonation (1-position): The Kinetically Favored, Catalyst-Directed Product To obtain the industrially crucial **1-anthraquinonesulfonic acid**, the reaction is conducted in the presence of a mercury catalyst, typically metallic mercury or a mercury salt (e.g., mercuric sulfate).[6] [7][8] The mercury is believed to form a complex with the anthraquinone at the α -position, likely involving coordination with the adjacent carbonyl oxygen. This complex then reacts with sulfuric acid, directing the sulfonation to the 1-position.[7] This pathway is kinetically

favored. The α -sulfonic acid group is also more sterically hindered, contributing to its lower thermodynamic stability compared to the β -isomer.



[Click to download full resolution via product page](#)

Caption: Catalyst-directed control of anthraquinone sulfonation.

Comparative Properties of 1- and 2-Anthraquinonesulfonic Acid

The positional difference of the sulfonic acid group imparts distinct physical and chemical properties to the isomers, which are critical for their separation and subsequent use. The sodium or potassium salts are often the commercially supplied forms due to their improved stability and handling.[9][10]

Property	1-Anthraquinonesulfonic Acid	2-Anthraquinonesulfonic Acid (Sodium Salt)
Synonyms	α -Anthraquinonesulfonic acid	β -Anthraquinonesulfonic acid sodium salt, Silver Salt [9] [11]
Appearance	Pale yellow to brown crystalline powder [3]	White or nearly white solid [12]
Molecular Formula	$C_{14}H_8O_5S$ [3]	$C_{14}H_7NaO_5S$ [11]
Molecular Weight	288.27 g/mol [3]	310.25 g/mol [11]
Melting Point	~ 275 °C [3]	>300 °C (decomposes)
Solubility	Soluble in water, especially under acidic conditions; less soluble in non-polar organic solvents. [3]	Readily soluble in water. [9] [12]
Reactivity	The sulfonic group is relatively labile and can be easily displaced by nucleophiles (e.g., amines, hydroxides). [1]	The sulfonic group is more stable and less prone to nucleophilic displacement.
Key Application	Primary intermediate for dyes requiring functionalization at the 1-position (e.g., 1-aminoanthraquinone). [1] [13]	Catalyst in the paper pulping process [11] , photocatalyst [14] , dopant for conductive polymers. [15] [16]

Industrial Synthesis Protocols: A Self-Validating System

The following protocols are presented to illustrate the practical application of the principles discussed. Safety precautions, including the use of personal protective equipment (PPE) for handling corrosive oleum, are mandatory.

Protocol: Synthesis of 1-Anthraquinonesulfonic Acid Potassium Salt

This procedure is based on the mercury-catalyzed α -sulfonation pathway. The process is controlled to leave a significant portion of anthraquinone unreacted, which is recovered and recycled. This prevents the formation of excessive disulfonated byproducts.[10][17]

Step-by-Step Methodology:

- **Catalyst Preparation:** In a suitable glass-lined reactor equipped with a robust mechanical stirrer and thermometer, prepare a solution of mercuric sulfate in 20% oleum. The amount of mercury is typically 0.5-1% based on the weight of anthraquinone.[8][10]
- **Sulfonation:** Charge the reactor with anthraquinone. The amount of oleum should be sufficient to sulfonate approximately 60% of the anthraquinone charge.[10] Heat the mixture to 120-130 °C and hold for 4-6 hours with continuous agitation.[6][18]
- **Quenching and Precipitation:** Carefully dilute the reaction mixture with water or a dilute sulfuric acid solution from a previous batch. This step precipitates the unreacted anthraquinone.
- **Filtration and Recovery:** Filter the hot mixture to collect the solid, unreacted anthraquinone, which is washed, dried, and recycled.[10] This "reclaimed quinone" will contain bound mercury and is reused in subsequent batches.[7][17]
- **Mercury Removal:** Treat the filtrate to precipitate the dissolved mercury, often as mercury sulfide (HgS).[10] This is a critical step for environmental compliance and product purity.
- **Product Isolation:** Add a saturated solution of potassium chloride (KCl) to the mercury-free filtrate. The less soluble potassium salt of **1-anthraquinonesulfonic acid** will precipitate.
- **Purification:** The precipitated potassium salt is collected by filtration, washed with a potassium chloride solution to remove more soluble isomers (like the β -isomer), and dried. [17] The purity can be verified by converting a sample to α -chloroanthraquinone and checking its melting point.[17]

Protocol: Synthesis of 2-Anthraquinonesulfonic Acid Sodium Salt

This synthesis proceeds without a mercury catalyst, yielding the thermodynamically favored β -isomer.

Step-by-Step Methodology:

- **Sulfonation:** Charge a reactor with anthraquinone and oleum (e.g., 20%). No catalyst is added.
- **Reaction:** Heat the mixture to a higher temperature than for α -sulfonation, typically around 160 °C, and hold until the reaction is complete.[19]
- **Quenching and Neutralization:** Cool the reaction mass and carefully dilute it with water. Neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, to a neutral pH.
- **Isolation:** The sodium salt of 2-anthraquinonesulfonic acid is less soluble in the resulting salt solution and can be precipitated, often by "salting out" with additional sodium chloride.
- **Purification:** The crude product is filtered, washed, and can be further purified by recrystallization from water.

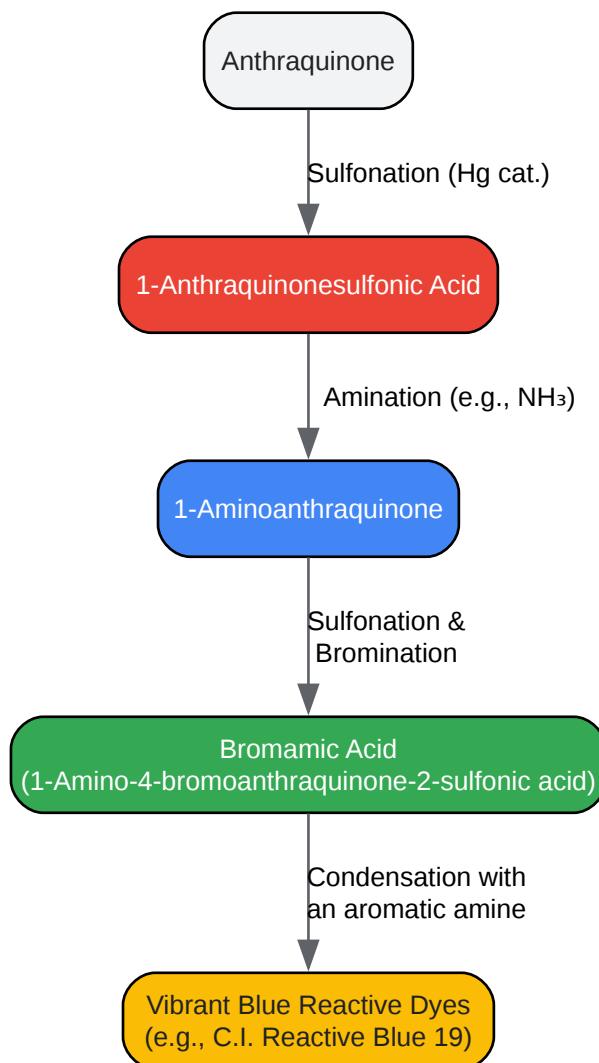
Key Applications of Anthraquinonesulfonic Acid Isomers

The distinct reactivity profiles of the α - and β -isomers lead them to vastly different, yet equally important, industrial applications.

The Central Role in Dye Manufacturing

1-Anthraquinonesulfonic acid is the indispensable precursor for a wide range of acid, reactive, and disperse dyes.[1] Its utility stems from the ease with which the α -sulfonic group can be substituted.

A prime example is the synthesis of Bromamic Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), a versatile dye intermediate.[1]



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from anthraquinone to reactive blue dyes.

The synthesis of C.I. Reactive Blue 19, one of the most important reactive dyes, is a testament to this pathway.^[1] The bromine atom in bromamic acid is subsequently replaced by an aromatic amine to form the final chromophore.^[1]

Catalysis and Environmental Remediation

While the α -isomer dominates dye chemistry, sulfonated anthraquinones, particularly the water-soluble β -isomers like anthraquinone-2-sulfonate (AQS) and anthraquinone-2,6-disulfonate (AQDS), have emerged as powerful catalysts.^[14]

- Photocatalysis: AQS derivatives can absorb near-UV and visible light to form excited states capable of participating in hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET) events.[14] This property is harnessed for the photooxidation of alcohols and other organic substrates.[14]
- Redox Mediators: In anaerobic environments, compounds like AQDS act as highly efficient redox mediators. They can shuttle electrons from a primary electron donor (like anaerobic sludge) to an acceptor, such as an azo dye.[20][21] This accelerates the reductive decolorization of textile wastewater, a significant environmental application.[20]
- Pulping Catalyst: Sodium 2-anthraquinonesulfonate is used as a digester additive in the alkaline pulping of wood.[11] It participates in a redox cycle that accelerates delignification, improving yield and reducing chemical consumption.

Analytical Characterization and Separation

The quality control of anthraquinonesulfonic acid production requires robust analytical methods to differentiate isomers and quantify impurities.

- High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for the separation and analysis of anthraquinone derivatives.[22] Due to their strong UV absorbance and potential for fluorescence, UV-Vis and fluorescence detectors are highly effective.[22]
- Spectroscopy: UV-visible spectroscopy can be used for quantification, while Fourier-transform infrared (FTIR) spectroscopy helps in identifying the sulfonic acid functional group.[23] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for definitively determining the substitution pattern on the aromatic rings.[24]

Safety and Environmental Considerations

- Toxicity: Anthraquinonesulfonic acids and their salts are generally considered to be irritants to the skin, eyes, and respiratory system.[25][26][27] Proper handling procedures and personal protective equipment are essential.
- The Mercury Problem: The most significant environmental issue is the historical and ongoing use of mercury catalysts for α -sulfonylation.[6] Mercury is a potent neurotoxin, and its release

into the environment is strictly regulated. Modern manufacturing processes must incorporate rigorous mercury recovery and recycling steps to prevent contamination.[8][10] Research into mercury-free catalysts, such as those based on palladium or other transition metals, is an active area of investigation to create greener synthetic routes.[18]

Conclusion and Future Outlook

The isomeric landscape of anthraquinonesulfonic acid is a clear illustration of how subtle changes in molecular structure, guided by precise catalytic control, can lead to profoundly different chemical behaviors and industrial applications. **1-Anthraquinonesulfonic acid** remains an irreplaceable intermediate in the synthesis of high-performance dyes, valued for the lability of its sulfonic group. In contrast, the more stable 2-anthraquinonesulfonic acid and its derivatives have found a modern niche in green chemistry, serving as effective and reusable catalysts for environmental remediation and chemical synthesis.

The future of this field will likely focus on two key areas: the development of economically viable and environmentally benign catalytic systems to replace mercury in α -sulfonylation, and the expansion of the catalytic applications of water-soluble anthraquinone sulfonates in areas like organic flow batteries and novel photocatalytic transformations.[24][28] For researchers and drug development professionals, understanding the fundamental principles of their synthesis and reactivity is essential for harnessing the full potential of the anthraquinone scaffold.

References

- Wikipedia. Anthraquinone dyes.
- ResearchGate. (PDF) Anthraquinone Sulfonates as Water-Soluble Photocatalysts: Synthetic Applications and Perspectives.
- Solubility of Things. **1-anthraquinonesulfonic acid**.
- Britannica. Anthraquinone dye | Synthesis, Applications, Properties.
- PubMed. Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions.
- ChemBK. **1-Anthraquinonesulfonic acid**.
- Google Patents. United States Patent Office - US2523724A.
- Wikipedia. Sodium 2-anthraquinonesulfonate.
- ACS Publications. Photochemistry of 9,10-anthraquinone-2-sulfonate in solution. 1. Intermediates and mechanism | The Journal of Physical Chemistry.
- Angene. Anthraquinone-2-Sulphonic Acid Sodium Salt.

- Google Patents. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent.
- PubChem. Sodium 2-anthraquinonesulfonate | C₁₄H₇NaO₅S | CID 23661981.
- Google Patents. US3792065A - Production of anthraquinone-alphasulfonic acids.
- National Institutes of Health. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte.
- ResearchGate. Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions.
- Saskoer.ca. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry.
- PubChem. 2-Anthraquinonesulfonic acid | C₁₄H₈O₅S | CID 8552.
- Organic Syntheses. POTASSIUM ANTHRAQUINONE- α -SULFONATE.
- Google Patents. US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids.
- LookChem. 2-Anthraquinonesulfonic acid.
- dye-info.com. What are anthraquinone dyes.
- Wikipedia. Anthraquinone.
- MDPI. Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton.
- National Institutes of Health. Anthraquinones-based photocatalysis: A comprehensive review.
- Google Patents. CN100537670C - Acid anthraquinone dye and its preparation and application.
- PubMed. Separation methods for anthraquinone related anti-cancer drugs.
- Asian Journal of Chemistry. Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase.
- MDPI. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 2. arrowy-flier.com [arrowy-flier.com]

- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 5. Anthraquinonesulfonic Acids | CymitQuimica [cymitquimica.com]
- 6. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US3792065A - Production of anthraquinone-alpha-sulfonic acids - Google Patents [patents.google.com]
- 9. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, ... [cymitquimica.com]
- 10. 1-Anthraquinonesulfonic acid | 82-49-5 [chemicalbook.com]
- 11. Sodium 2-anthraquinonesulfonate - Wikipedia [en.wikipedia.org]
- 12. Anthraquinone-2-Sulphonic Acid Sodium Salt Manufacturer & Supplier China | High Purity AQSA for Industrial & Research Use | Specifications, Price, SDS, CAS 1008-72-6 [sulfonic-acid.com]
- 13. chembk.com [chembk.com]
- 14. researchgate.net [researchgate.net]
- 15. ANTHRAQUINONE-2-SULFONIC ACID, SODIUM SALT, MONOHYDRATE, 90 | 153277-35-1 [chemicalbook.com]
- 16. Anthraquinone-2-sulfonic acid 97 153277-35-1 [sigmaaldrich.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids - Google Patents [patents.google.com]
- 19. 2-Anthraquinonesulfonic acid | lookchem [lookchem.com]
- 20. Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Separation methods for anthraquinone related anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2-Anthraquinonesulfonic acid | C14H8O5S | CID 8552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 25. datasheets.scbt.com [datasheets.scbt.com]
- 26. Sodium 2-anthraquinonesulfonate | C14H7NaO5S | CID 23661981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. fishersci.com [fishersci.com]
- 28. Anthraquinones-based photocatalysis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Anthraquinonesulfonic acid isomers and their properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181100#1-anthraquinonesulfonic-acid-isomers-and-their-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com